molecular formula C14H22O2S B14617566 Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- CAS No. 60891-79-4

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-

Cat. No.: B14617566
CAS No.: 60891-79-4
M. Wt: 254.39 g/mol
InChI Key: WCOSFYRODOLJJR-UHFFFAOYSA-N
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Description

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- is an organic compound with the molecular formula C14H22O2S It is a derivative of benzene, where the benzene ring is substituted with a butyl group and a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- typically involves the sulfonylation of 1-butyl-4-tert-butylbenzene. The reaction can be carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-butyl-4-tert-butyl: A similar compound without the sulfonyl group.

    Benzene, 1-(1,1-dimethylethyl)-4-ethyl: Another derivative with different alkyl substitutions.

    Benzene, 1-(1,1-dimethylethyl)-4-ethenyl: A compound with an ethenyl group instead of a butyl group.

Uniqueness

Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60891-79-4

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

1-butyl-4-tert-butylsulfonylbenzene

InChI

InChI=1S/C14H22O2S/c1-5-6-7-12-8-10-13(11-9-12)17(15,16)14(2,3)4/h8-11H,5-7H2,1-4H3

InChI Key

WCOSFYRODOLJJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C

Origin of Product

United States

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